molecular formula C23H23N3O5 B2834241 ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-21-5

ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2834241
CAS No.: 899960-21-5
M. Wt: 421.453
InChI Key: FLCCHDAUWBFUDT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core functionalized with:

  • An ethyl carboxylate group at position 2.
  • A phenyl substituent at position 1.
  • A carbamoylmethoxy group at position 4, linked to a 3,5-dimethylphenyl moiety.

The carbamoyl and ester groups enhance its capacity for hydrogen bonding and intermolecular interactions, which influence solubility, crystallinity, and binding to biological targets .

Synthesis likely involves multi-step reactions, such as:

Condensation: Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or keto-esters.

Esterification/Functionalization: Introduction of the ethyl carboxylate and carbamoylmethoxy groups using coupling agents or nucleophilic substitutions .

Crystallographic studies of this compound would typically employ software like SHELXL for refinement and WinGX for data analysis, ensuring precise determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(13-21(28)26(25-22)18-8-6-5-7-9-18)31-14-20(27)24-17-11-15(2)10-16(3)12-17/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCCHDAUWBFUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 1-phenyl-3-(2-oxoethyl)pyridazine-6-carboxylate under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and anilino moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity Correlation : The presence of electron-withdrawing groups (e.g., nitro, nitrile) enhances kinase or antimicrobial activity, while bulky substituents (e.g., cyclohexyl) improve target selectivity.
  • Solubility : Carboxylic acid derivatives (e.g., analog 2) exhibit higher aqueous solubility than ester/carbamate analogs due to ionization .

Physicochemical Properties

Hypothetical data for the target compound and analogs (based on pyridazine derivative trends):

Property Target Compound Analog 2 (COOH) Analog 3 (NO₂Ph) Analog 4 (CN)
Molecular Weight (g/mol) 449.5 320.3 411.4 367.4
LogP (Predicted) 3.2 1.8 2.9 2.1
Melting Point (°C) 168–172 245–248 189–192 155–158
Aqueous Solubility (mg/mL) 0.15 4.2 0.08 0.9

Notes:

  • LogP : Higher values in the target compound and Analog 3 reflect the lipophilic carbamate and nitro groups, reducing solubility.
  • Melting Points : Carboxylic acid derivatives (Analog 2) exhibit higher melting points due to stronger hydrogen-bonding networks .

Hydrogen Bonding and Crystal Packing

The target compound’s carbamoyl and carbonyl groups participate in N–H···O and C=O···H–C interactions, forming a 2D sheet structure. Graph set analysis (as per Etter’s rules) would classify these as D (chain) and R₂²(8) (ring) motifs . In contrast:

  • Analog 2 (carboxylic acid) forms cyclic R₂²(8) dimers via O–H···O bonds.
  • Analog 4 (nitrile) lacks strong hydrogen-bond donors, resulting in weaker van der Waals-dominated packing.

Q & A

Basic Research Questions

What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield?

The synthesis involves multi-step reactions starting with intermediates like substituted phenylboronic acids. Key steps include coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and carbamoylation. Optimal conditions require:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Solvents : Polar aprotic solvents (DMF or THF) at 60–80°C under inert atmosphere.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) for isolating the final product .
    Yield optimization : Lower temperatures (40–50°C) reduce side reactions but prolong reaction time. Pilot studies suggest a 65–72% yield range under controlled conditions .

How can structural characterization be performed to confirm the compound’s identity?

Standard techniques include:

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., dihydropyridazine ring protons at δ 6.5–7.2 ppm and carbamoyl groups at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~495–510 Da depending on substituents) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O-C ether linkages) .

Advanced Research Questions

What strategies resolve contradictions in reported bioactivity data for dihydropyridazine derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inconsistent cytotoxicity) often arise from:

  • Structural variations : Substituent effects (e.g., trifluoromethyl vs. methoxy groups alter receptor binding affinity) .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC₅₀ values.
    Methodological solution : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardized protocols (e.g., NIH/ATP guidelines) to validate results .

How can reaction pathways be optimized for scale-up without compromising purity?

Advanced approaches include:

  • Flow Chemistry : Continuous flow reactors reduce side-product formation by precise control of residence time and temperature .
  • In-line Analytics : Real-time HPLC monitoring detects impurities early, enabling adjustments to solvent ratios or catalyst loading .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, stoichiometry) using software like Minitab or JMP to identify robust conditions .

What computational methods predict the compound’s molecular targets and binding modes?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinases). The carbamoyl methoxy group shows high affinity for hydrophobic pockets in COX-2 (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes. Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the dihydropyridazine ring .

Methodological Notes

  • Contradiction Analysis : Always cross-validate bioactivity data using at least two independent assays (e.g., Western blot + ELISA) .
  • Synthetic Reproducibility : Document moisture-sensitive steps (e.g., carbamoylations) rigorously, as trace water reduces yields by 15–20% .
  • Target Identification : Combine computational predictions with experimental techniques (e.g., SPR for binding kinetics) to minimize false positives .

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